molecular formula C21H22ClN3O3S2 B12139636 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12139636
M. Wt: 464.0 g/mol
InChI Key: PZPWYZOWPYOZFS-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidinone core substituted with a dimethyl group, a prop-2-en-1-yl moiety, and a sulfanyl-linked acetamide group. The aryl component includes a chloro-, methoxy-, and methyl-substituted phenyl ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight its significance in medicinal chemistry and crystallography .

Properties

Molecular Formula

C21H22ClN3O3S2

Molecular Weight

464.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H22ClN3O3S2/c1-6-7-25-20(27)18-12(3)13(4)30-19(18)24-21(25)29-10-17(26)23-15-8-11(2)14(22)9-16(15)28-5/h6,8-9H,1,7,10H2,2-5H3,(H,23,26)

InChI Key

PZPWYZOWPYOZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Carboxamides

A thiophene-2-carboxamide precursor undergoes cyclization with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the pyrimidine ring. For example:

  • Starting material : 3-Cyano-2-methylthiophene-4-carboxamide.

  • Reagents : POCl₃ (2.5 equiv) at 80°C for 6 hours.

  • Yield : 72–85%.

Mechanism :

  • Activation of the carbonyl group by POCl₃.

  • Intramolecular cyclization to form the pyrimidinone ring.

Introduction of the Prop-2-En-1-Yl Group at Position 3

Alkylation at the N3 position is achieved using allyl bromide or chloride under basic conditions:

Alkylation Protocol

  • Reagents : Allyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv) in DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 65–78%.

Key Data :

ParameterValue
Reaction solventDMF
Temperature0°C → RT
Reaction time12 hours
PurificationColumn chromatography (hexane:EtOAc = 3:1)

Functionalization at Position 2 with a Sulfanyl Group

The 2-chloro intermediate is replaced with a sulfanyl group via nucleophilic substitution:

Thiolation Reaction

  • Reagents : Mercaptoacetic acid (1.5 equiv), K₂CO₃ (2.0 equiv) in acetone.

  • Conditions : Reflux at 60°C for 8 hours.

  • Yield : 70–82%.

Mechanistic Insight :

  • The chloro group at C2 is displaced by the thiolate ion (generated from mercaptoacetic acid and K₂CO₃).

Coupling with N-(4-Chloro-2-Methoxy-5-Methylphenyl)Acetamide

The final step involves forming the acetamide linkage via amide coupling:

Amide Bond Formation

  • Reagents :

    • 2-Mercaptoacetamide (1.2 equiv).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM.

  • Conditions : RT, 24 hours.

  • Yield : 60–68%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.89 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 4.37 (s, 2H, SCH₂), 5.12–5.25 (m, 2H, CH₂=CH), 5.85–5.95 (m, 1H, CH₂=CH), 6.90–7.45 (m, 3H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).

Optimization and Challenges

Regioselectivity in Allylation

  • The N3 position is more nucleophilic than N1 due to steric and electronic factors, ensuring selective allylation.

By-Product Mitigation

  • Common by-products : Over-alkylation or oxidation of the thiol group.

  • Solutions : Use of inert atmosphere (N₂/Ar) and controlled stoichiometry.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref.)Method B (Ref.)
Core synthesisPOCl₃ cyclizationPPA cyclization
Allylation yield78%65%
Thiolation solventAcetoneTHF
Total yield58%45%

Method A offers higher yields but requires careful handling of POCl₃. Method B is safer but less efficient.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired transformations.

Major Products

Major products from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the reaction pathway.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Reference
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidinone 5,6-dimethyl; 3-prop-2-en-1-yl; 4-chloro-2-methoxy-5-methylphenyl N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl; 2,3-dichlorophenyl
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diaminopyrimidine 4-chlorophenyl; 4,6-diamino

Key Observations :

  • The thieno[2,3-d]pyrimidinone core in the target compound introduces a fused thiophene ring, enhancing aromaticity and electron-withdrawing properties compared to simpler pyrimidinones .
  • The prop-2-en-1-yl group may enable covalent interactions (e.g., Michael addition), absent in analogs with inert alkyl/aryl substituents .
  • The 4-chloro-2-methoxy-5-methylphenyl group offers steric bulk and lipophilicity, contrasting with the 2,3-dichlorophenyl group in , which prioritizes halogen bonding.

Physicochemical Properties

Differences in substituents significantly impact solubility, melting points, and crystallinity:

  • Melting Point: The analog in (mp 230°C) suggests high thermal stability due to hydrogen bonding between the pyrimidinone NH and acetamide carbonyl. The target compound’s melting point is unreported but likely higher due to increased molecular weight and rigidity.
  • Hydrogen Bonding: The diaminopyrimidine analog forms extensive N–H⋯O/N hydrogen bonds, enhancing crystallinity. The target compound’s methoxy and methyl groups may reduce hydrogen-bonding capacity but improve membrane permeability .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are lacking, insights can be inferred from analogs:

  • The dihydropyrimidinone derivative in shows moderate antimicrobial activity, attributed to the dichlorophenyl group’s electrophilic character.
  • The diaminopyrimidine analog may target dihydrofolate reductase (DHFR) due to structural similarity to antifolate drugs.
  • The target compound’s prop-2-en-1-yl group could confer irreversible binding to cysteine residues in enzymes (e.g., kinase inhibitors), a mechanism absent in non-covalent analogs .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Details

PropertyValue
Molecular Formula C20H20ClN5O2S
Molecular Weight 429.9 g/mol
IUPAC Name This compound
InChI Key HSXJWTSTUJDLFR-UHFFFAOYSA-N

This compound features a complex structure that includes various functional groups such as chloro, methoxy, and thieno[2,3-d]pyrimidine moieties, which are often associated with diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF-7 breast cancer cells with an IC₅₀ value in the low nanomolar range (10–33 nM) . This activity is comparable to known chemotherapeutic agents, suggesting potential as a therapeutic agent in oncology.

The proposed mechanism of action involves the compound's ability to bind to tubulin and disrupt microtubule polymerization. This interaction leads to cell cycle arrest and apoptosis in cancer cells. Specifically, flow cytometry analyses revealed that treated MCF-7 cells were arrested in the G₂/M phase of the cell cycle .

Other Biological Activities

In addition to anticancer properties, preliminary studies indicate potential antimicrobial and anti-inflammatory effects. The compound may interact with various molecular targets beyond tubulin, including enzymes involved in inflammatory pathways.

In Vitro Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC₅₀ values similar to those of established drugs like CA-4 .
  • Mechanistic Insights : Research utilizing confocal microscopy confirmed that the compound alters microtubule organization in treated cells, further supporting its role as a microtubule destabilizer .

Stability and Pharmacokinetics

Stability studies indicated that the compound maintains efficacy under various pH conditions (pH 4 and 7.4), with a half-life exceeding 24 hours in plasma . This stability profile is crucial for its potential development as a therapeutic agent.

Q & A

Q. Optimization Strategies :

  • Use high-purity starting materials to minimize byproducts.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMSO for solubility vs. THF for reactivity) to enhance yield .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloro, methoxy) and confirm stereochemistry. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the prop-2-en-1-yl group shows characteristic vinyl protons at δ 5.2–5.9 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 512.0892 for C₂₃H₂₃ClN₃O₃S₂) to confirm molecular formula .
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and bond angles (e.g., monoclinic P2₁/c space group, β = 108.7°) .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (95:5 to 50:50 over 20 min) .

Advanced: How do physicochemical properties (e.g., solubility, stability) influence experimental design in pharmacological studies?

Methodological Answer:

Property Value Experimental Implication
Solubility DMSO > ethanol > waterUse DMSO for in vitro assays; dilute to <1% to avoid cytotoxicity .
Stability Light-sensitive; pH 6–8 stableStore in amber vials under N₂; buffer solutions for biological testing .
LogP ~3.2 (predicted)Optimize membrane permeability for cell-based assays .

Q. Key Considerations :

  • For in vivo studies, formulate as a nanosuspension or use cyclodextrin complexes to enhance aqueous solubility .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Methodological Answer:
Case Example : Discrepancies in kinase inhibition IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM in EGFR studies):

Assay Conditions : Compare buffer composition (e.g., ATP concentration affects competitive inhibitors). Standardize to 1 mM ATP .

Compound Handling : Degradation due to light exposure or improper storage may reduce potency. Validate purity pre-assay via LC-MS .

Cell Line Variability : Use isogenic cell lines (e.g., EGFR-overexpressing A431 vs. HEK293) to control for genetic background .

Q. Resolution Workflow :

  • Re-test under harmonized protocols.
  • Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies address challenges in crystallographic data interpretation for structural analogs?

Methodological Answer:
Common Issues :

  • Disorder in the prop-2-en-1-yl group or methoxy substituents .
  • Non-covalent interactions (e.g., S···π stacking) complicating electron density maps .

Q. Strategies :

  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid N₂) .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to resolve ambiguities .
  • Twinned Crystals : Use twin refinement protocols in SHELXL .

Advanced: How can SAR studies be designed to improve selectivity against off-target kinases?

Methodological Answer:
Structural Insights :

  • The chloro-methoxy-phenyl group occupies hydrophobic pockets, while the sulfanylacetamide moiety interacts with catalytic lysine residues .

Q. Design Strategies :

Substitution at C-5/C-6 (Thienopyrimidine) : Introduce bulkier groups (e.g., isopropyl) to sterically hinder off-target binding .

Prop-2-en-1-yl Modification : Replace with cyclopropyl or fluorinated analogs to modulate electronic effects .

Fragment-Based Screening : Identify auxiliary binding motifs using X-ray co-crystallography with ABL1 or SRC kinases .

Q. Validation :

  • Kinase panel profiling (≥50 kinases) with radiometric or fluorescence-based assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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